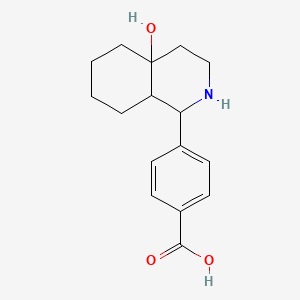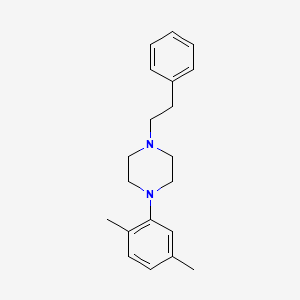![molecular formula C24H20N2O5 B6039272 5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)
5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EBNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBNP is a pyrimidine derivative that possesses a unique chemical structure, which makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of EBNP is not fully understood, but it is believed to act by inhibiting specific enzyme pathways involved in inflammation, tumor growth, and viral replication. EBNP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for tumor growth. Additionally, EBNP has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses, including human immunodeficiency virus.
Biochemical and Physiological Effects:
EBNP has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which play a crucial role in the pathogenesis of inflammatory diseases. EBNP has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death. Furthermore, EBNP has been shown to inhibit viral replication by blocking the reverse transcription of viral RNA to DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EBNP in lab experiments include its synthetic accessibility, low toxicity, and broad-spectrum activity against viruses and tumors. EBNP can also be easily modified to improve its pharmacokinetic properties, such as solubility and bioavailability. However, the limitations of using EBNP in lab experiments include its limited stability in aqueous solutions and its potential to interact with other drugs, which may affect its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of EBNP. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. EBNP has also shown promise as a potential anti-cancer agent, and further studies are needed to evaluate its efficacy in vivo. Additionally, EBNP may be developed as a broad-spectrum antiviral agent to combat emerging viral diseases, such as COVID-19. Further research is needed to optimize the pharmacokinetic properties of EBNP and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of EBNP involves the condensation of ethyl acetoacetate, 1-naphthylmethanol, and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to cyclization to obtain EBNP. The synthesis of EBNP has been optimized and can be carried out on a large scale, making it a viable option for drug development.
Wissenschaftliche Forschungsanwendungen
EBNP has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties. EBNP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus, respiratory syncytial virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-30-21-13-15(12-19-22(27)25-24(29)26-23(19)28)10-11-20(21)31-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOQGKJUKZWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
![methyl 2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B6039225.png)

![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)